![molecular formula C9H16N2 B13958666 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine CAS No. 344294-78-6](/img/structure/B13958666.png)
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H16N2. It is characterized by a bicyclic structure that includes a pyridine ring fused to a diazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated amine .
Applications De Recherche Scientifique
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
- 3,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one .
Uniqueness
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
344294-78-6 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2 |
Clé InChI |
FZOVKZDAFPDWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCC=NCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


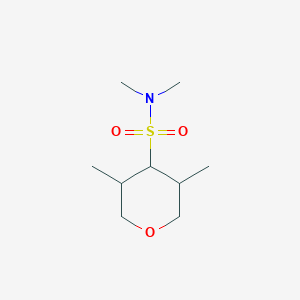
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)

![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

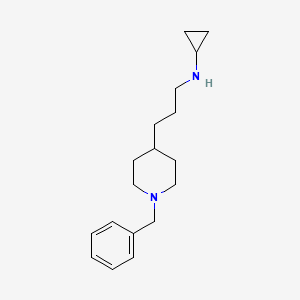


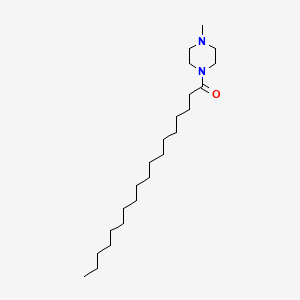
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
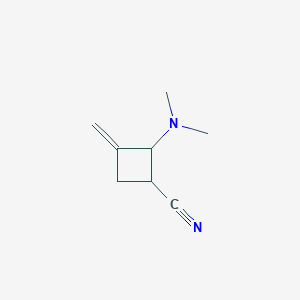
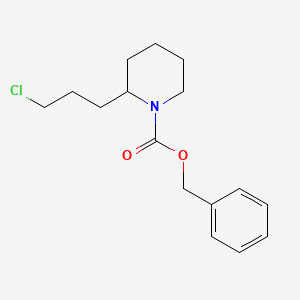
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
